molecular formula C9H12FNO B1448117 3-Fluoro-2-propoxyaniline CAS No. 1565626-38-1

3-Fluoro-2-propoxyaniline

Cat. No. B1448117
CAS RN: 1565626-38-1
M. Wt: 169.2 g/mol
InChI Key: IRXHPDMNUYSAKA-UHFFFAOYSA-N
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Description

3-Fluoro-2-propoxyaniline is a chemical compound used in scientific research . Its unique properties allow for diverse applications, making it an invaluable tool for various studies and experiments.

Scientific Research Applications

Biomedical Research

3-Fluoro-2-propoxyaniline: is utilized in the synthesis of fluorescent probes for biomedical applications . These probes are crucial for detecting and studying physiological and pathological processes at the cellular level. The compound’s structure can be tailored to improve the sensitivity and selectivity of these probes, making them invaluable tools in biomedical diagnostics and research.

Environmental Monitoring

In environmental monitoring, 3-Fluoro-2-propoxyaniline plays a role in the development of optical biosensors . These biosensors are designed for the real-time, high-frequency monitoring of pollutants, providing a sensitive and specific method for environmental pollution control and early warning systems.

Food Safety

The compound is also significant in the field of food safety, where it contributes to the creation of nanosensors . These nanosensors can detect contaminants, adulterants, and monitor the freshness of food products, thereby enhancing food security and safety.

Drug Discovery

In medicinal chemistry, 3-Fluoro-2-propoxyaniline is a valuable intermediate for the synthesis of fluorinated compounds used in drug discovery . The introduction of fluorine atoms into drug molecules can significantly improve their pharmacokinetic and physicochemical properties, leading to more effective medications.

Cell Imaging

For cell imaging applications, derivatives of 3-Fluoro-2-propoxyaniline are used in the design of fluorescent nanomaterials . These materials enable nondestructive imaging of living cells and tissues, providing insights into biological processes at the microscopic level.

Chemical Biology

In chemical biology, the compound is involved in the study of fluoro-organic compounds’ biology, with applications in anti-cancer, anti-viral, and anti-infection fields . It helps in understanding the biological activities of various fluoro-organic compounds and their impact on human health and the environment.

Medicinal Chemistry

3-Fluoro-2-propoxyaniline: is instrumental in the development of fluorinated drugs that exhibit enhanced potency and selectivity . Its incorporation into drug molecules is a strategic approach to improving therapeutic outcomes.

Fluorescence Probes Design

Lastly, in the design of fluorescence probes, this compound’s derivatives can be engineered to produce highly selective and sensitive probes for detecting biological substances . These probes are essential for various applications, including cancer biomarker detection and the study of molecular interactions.

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorophenylboronic acid, provides some insights into the potential hazards. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is harmful if inhaled or swallowed .

properties

IUPAC Name

3-fluoro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHPDMNUYSAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-propoxyaniline

CAS RN

1565626-38-1
Record name 3-fluoro-2-propoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.